molecular formula C7H8OS B8750653 4-Ethylthiophene-2-carbaldehyde

4-Ethylthiophene-2-carbaldehyde

Cat. No.: B8750653
M. Wt: 140.20 g/mol
InChI Key: ABPKANCPBHXONL-UHFFFAOYSA-N
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Description

4-Ethylthiophene-2-carbaldehyde is a substituted thiophene derivative featuring an aldehyde group at the 2-position and an ethyl substituent at the 4-position of the heteroaromatic ring. Thiophene derivatives are widely studied due to their applications in pharmaceuticals, organic electronics, and synthetic chemistry. Synthesis of such compounds often involves the Vilsmeier reaction (thiophene with dimethylformamide) or substitution reactions, as seen in related thiophene-2-carbaldehyde derivatives .

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

4-ethylthiophene-2-carbaldehyde

InChI

InChI=1S/C7H8OS/c1-2-6-3-7(4-8)9-5-6/h3-5H,2H2,1H3

InChI Key

ABPKANCPBHXONL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde : The methoxyphenyl group at the 5-position introduces strong electron-donating effects via resonance, increasing the electron density of the thiophene ring. This contrasts with the 4-ethyl group in 4-Ethylthiophene-2-carbaldehyde, which exerts a weaker inductive electron-donating effect. The methoxyphenyl derivative may exhibit enhanced stability in electrophilic substitution reactions .
  • 2-(Methylthio)thiophene-4-carboxaldehyde: Here, the methylthio group at the 2-position (vs. 4-ethyl) and the aldehyde at the 4-position create distinct electronic and steric profiles.

Substituent Type and Physical Properties

  • 4-Hexylthiophene-2-carbaldehyde : The longer hexyl chain increases hydrophobicity, reducing melting points compared to 4-Ethylthiophene-2-carbaldehyde. Such derivatives are favored in organic semiconductor applications due to improved solubility in processing solvents .
  • 5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde : The branched ethylhexylthio group introduces steric bulk and electron-donating properties, which may hinder crystallization and modify redox behavior in optoelectronic applications .

Crystallographic and Supramolecular Features

  • 5-[Bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde: The amino and ethoxy groups facilitate hydrogen bonding, forming supramolecular chains. In contrast, 4-Ethylthiophene-2-carbaldehyde lacks such polar groups, likely resulting in weaker intermolecular interactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituent Position/Type Boiling Point (°C) Key Applications
4-Ethylthiophene-2-carbaldehyde C₇H₈OS 4-Ethyl, 2-CHO 195–198 (est.) Organic synthesis
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde C₁₂H₁₀O₂S 5-(4-MeO-Ph), 2-CHO N/A Pharmaceutical research
4-Hexylthiophene-2-carbaldehyde C₁₁H₁₆OS 4-Hexyl, 2-CHO N/A Organic electronics
2-(Methylthio)thiophene-4-carboxaldehyde C₆H₆OS₂ 2-SMe, 4-CHO N/A Material science

Table 2: Reactivity Comparison

Compound Key Reaction Product Example
4-Ethylthiophene-2-carbaldehyde Aldol Condensation α,β-Unsaturated ketones
Thiophene-2-carbaldehyde Cross-Aldol with aliphatic aldehydes 2-Butylthio-3-(2-thienyl)propenal
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Hydrazone Formation Schiff base derivatives

Research Findings

  • Synthetic Yields: Synthesis of N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide achieved a 72% yield, suggesting efficient functionalization of ethylthiophene derivatives .
  • Spectroscopic Data : 1H NMR of 2-butylthio-3-(2-thienyl)propenal confirms regioselectivity in aldol reactions, with distinct aldehyde proton shifts at δ 9.8–10.2 ppm .
  • Safety : 4-Hexylthiophene-2-carbaldehyde has an NFPA health rating of 1, indicating low toxicity, similar to other thiophene aldehydes .

Q & A

Q. What are the optimal synthetic routes for 4-Ethylthiophene-2-carbaldehyde, and how are they validated?

Methodological Answer: The synthesis of 4-Ethylthiophene-2-carbaldehyde typically involves multi-step organic reactions. A common approach is the Vilsmeier reaction , where thiophene derivatives react with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group . For the ethyl substituent, alkylation of thiophene precursors using 2-bromoethane or similar reagents in the presence of a base (e.g., KOH) is employed . Validation includes:

  • Purity checks : Thin-layer chromatography (TLC) or HPLC.
  • Yield optimization : Adjusting reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents.
  • Intermediate characterization : NMR or IR spectroscopy to confirm functional groups at each step .

Q. Example Table: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Validation Technique
Vilsmeier reactionDMF, POCl₃, 90°C65–751^1H NMR (δ 9.8–10.1 ppm, aldehyde proton)
Alkylation-oxidation2-Bromoethane, KOH, KMnO₄50–60IR (C=O stretch ~1680 cm⁻¹)

Q. What spectroscopic and analytical methods are essential for characterizing 4-Ethylthiophene-2-carbaldehyde?

Methodological Answer: Critical techniques include:

  • NMR spectroscopy :
    • 1^1H NMR: Aldehyde proton resonance at δ 9.8–10.1 ppm; ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).
    • 13^{13}C NMR: Aldehyde carbon at δ 190–195 ppm .
  • Mass spectrometry (MS) : Molecular ion peak [M⁺] at m/z 154 (calculated for C₇H₈OS) .
  • IR spectroscopy : Strong C=O stretch near 1680 cm⁻¹ and C-S vibration at 650–750 cm⁻¹ .

Q. Example Table: Typical NMR Data

Proton/CarbonChemical Shift (δ, ppm)Multiplicity
Aldehyde proton (CHO)9.9Singlet
Ethyl CH₃1.3Triplet
Aldehyde carbon (CHO)192.5-

Q. What safety protocols are critical when handling 4-Ethylthiophene-2-carbaldehyde in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste disposal : Segregate halogenated byproducts (e.g., from bromination steps) and neutralize acidic waste before disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination of 4-Ethylthiophene-2-carbaldehyde derivatives?

Methodological Answer:

  • Software tools : Use SHELXL for refinement of small-molecule structures, especially for high-resolution data. Validate anisotropic displacement parameters (ADPs) to detect disorder .
  • Visualization : Mercury CSD aids in comparing packing motifs and hydrogen-bonding networks to identify outliers .
  • Validation metrics : Check R-factor convergence (<5%) and ADP consistency using ORTEP-III for ellipsoid visualization .

Q. Example Workflow :

Refine initial model in SHELXL.

Compare intermolecular interactions in Mercury against Cambridge Structural Database (CSD) entries.

Re-examine electron density maps for missed solvent molecules .

Q. How can researchers design experiments to elucidate the biological interactions of 4-Ethylthiophene-2-carbaldehyde?

Methodological Answer:

  • Target identification : Screen against enzyme classes (e.g., kinases, cytochrome P450) using molecular docking (AutoDock Vina) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values via fluorometric assays.
    • Cellular uptake : Use HPLC-MS to quantify intracellular concentrations .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents on the thiophene ring) and correlate modifications with activity .

Q. Example Table: Biological Assay Design

Assay TypeKey ParametersDetection Method
Enzyme inhibitionIC₅₀, Km, VmaxFluorescence quenching
CytotoxicityLD₅₀ (72-hour exposure)MTT assay

Q. What computational strategies optimize reaction yields for 4-Ethylthiophene-2-carbaldehyde synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., aldehyde formation in Vilsmeier reaction) .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C) .
  • Kinetic analysis : Use MATLAB or Python to fit rate constants from time-resolved NMR data .

Q. Example Table: Computational Optimization Results

ParameterPredicted Optimal ValueExperimental Yield Improvement
Reaction temperature85°C+12%
Catalyst loading5 mol% Pd/C+8%

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